molecular formula C28H30N6O3 B2488674 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenethylacetamide CAS No. 1040648-17-6

2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenethylacetamide

Cat. No.: B2488674
CAS No.: 1040648-17-6
M. Wt: 498.587
InChI Key: CXTQSBHRYQMYOD-UHFFFAOYSA-N
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Description

2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C28H30N6O3 and its molecular weight is 498.587. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Structure Analysis

  • The compound exhibits interesting tautomerism properties. In one study, a related compound was shown to exist as a zwitterion with a proton localized on the nitrogen atom of the piperidine ring, with negative charge delocalized over the pyrazololate fragment. This compound is stable in crystal but unstable in solution, leading to a complex mixture of products upon recrystallization or synthesis attempts (Gubaidullin et al., 2014).

Synthesis and Antimicrobial Activity

  • Research has been conducted on the synthesis of new heterocycles incorporating similar moieties. For instance, 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide was used as a key intermediate for synthesizing various compounds, including pyridine and pyrrole, which were evaluated as antimicrobial agents (Bondock et al., 2008).

Application in the Synthesis of Thiazolidinone Derivatives

  • A study on the synthesis of thiazolidinone derivatives, incorporating a piperazine structure similar to the compound , showed antimicrobial activity against various bacteria and fungi. This highlights the potential pharmaceutical applications of such compounds (Patel et al., 2012).

Formation and Characterization of Complex Structures

  • Studies have also focused on the formation of complex structures through condensation reactions and characterization by various spectroscopic methods. These studies contribute to understanding the chemical behavior and potential applications of such compounds in different scientific fields (Rahmouni et al., 2014).

Crystal Structure Analysis

  • The crystal structure of related compounds has been analyzed, providing insights into their molecular conformation and potential interactions in crystalline form. Such studies are crucial for understanding the physical and chemical properties of these compounds (Karthikeyan et al., 2010).

Transformation into Other Heterocyclic Compounds

  • Research has also been conducted on the transformation of similar compounds into various heterocyclic compounds, demonstrating the versatility of these structures in synthetic organic chemistry (Stanovnik et al., 2003).

Properties

IUPAC Name

2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-31-18-23(26-24(19-31)28(37)34(30-26)22-10-6-3-7-11-22)27(36)33-16-14-32(15-17-33)20-25(35)29-13-12-21-8-4-2-5-9-21/h2-11,18-19H,12-17,20H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTQSBHRYQMYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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